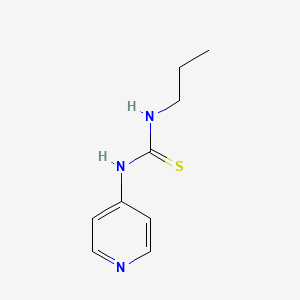
N-Propyl-N'-pyridin-4-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyridyl group and a thioether linkage, suggests potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” typically involves the reaction of a pyridine derivative with a thiourea compound under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used. Common solvents for such reactions include ethanol, methanol, or dimethyl sulfoxide (DMSO), and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction, and purification steps like crystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Substituted urea derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” exerts its effects depends on its interaction with molecular targets. The pyridyl group may interact with specific receptors or enzymes, while the thioether linkage could influence the compound’s binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Urea derivatives: Compounds like N,N’-dimethylurea, which have similar structural features but different substituents.
Thioethers: Compounds like thioanisole, which share the thioether linkage but lack the urea moiety.
Pyridyl compounds: Compounds like 4-pyridylcarbinol, which contain the pyridyl group but differ in other structural aspects.
Uniqueness
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is unique due to its combination of a urea moiety, a pyridyl group, and a thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
特性
CAS番号 |
32420-91-0 |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC名 |
1-propyl-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13) |
InChIキー |
MPJMIZAPJTXMLK-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=S)NC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
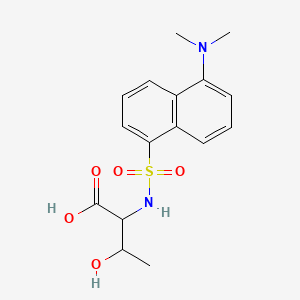

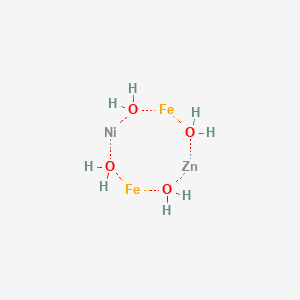
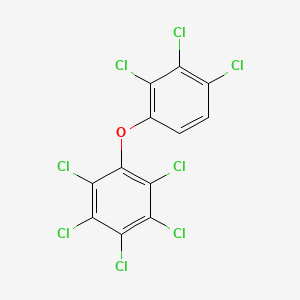

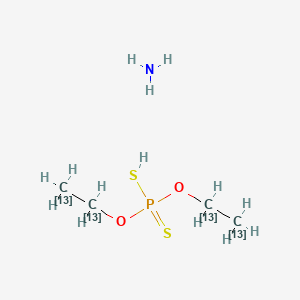
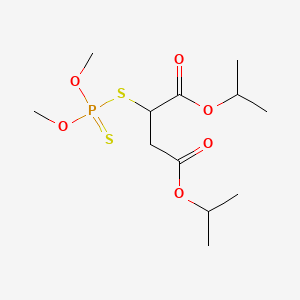
![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
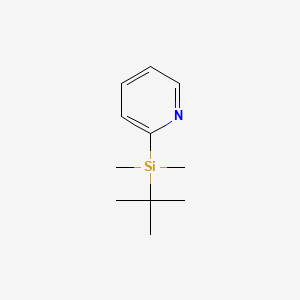
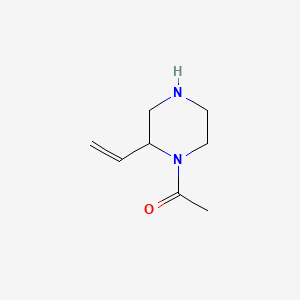
![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
